Welcome to the BenchChem Online Store!
molecular formula C11H10O2S B8478202 Benzo(b)thiophene-6-carboxylic acid, 2-methyl-, methyl ester CAS No. 18781-42-5

Benzo(b)thiophene-6-carboxylic acid, 2-methyl-, methyl ester

Cat. No. B8478202
M. Wt: 206.26 g/mol
InChI Key: SOOMPGIQQVXMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07557103B2

Procedure details

2-Methyl-benzo[b]thiophene-6-carboxylic acid methyl ester (0.83 g, 4.0 mmol) is reacted with NaOH (0.80 g, 20 mmol) in H2O (20 mL). at reflux for 2 h. The reaction is cooled to 0° C. and acidified with 1.0 M HCl to pH (3˜4). It is extracted with EtOAc (3×100 mL); dried with Na2SO4 filtered and concentrated gives the title compound (0.78 g, 4.0 mmol, quant.). 1H NMR (CDCl3): δ 2.64 (d, J=0.89 Hz, 3H), 7.06 (s, 1H), 7.71 (d, J=8.3 Hz, 1H), 8.03 (dd, J=8.3, 1.7 Hz, 1H), 8.54 (d, J=0.8 Hz, 1H) ppm. ES-MS (m/z): calcd for C10H8O2S (M−H)−: 191.2. found: 191.0.
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]2[CH:12]=[C:11]([CH3:13])[S:10][C:9]=2[CH:14]=1)=[O:4].[OH-].[Na+].Cl>O>[CH3:13][C:11]1[S:10][C:9]2[CH:14]=[C:5]([C:3]([OH:4])=[O:2])[CH:6]=[CH:7][C:8]=2[CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.83 g
Type
reactant
Smiles
COC(=O)C=1C=CC2=C(SC(=C2)C)C1
Name
Quantity
0.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
It is extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(S1)C=C(C=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4 mmol
AMOUNT: MASS 0.78 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.